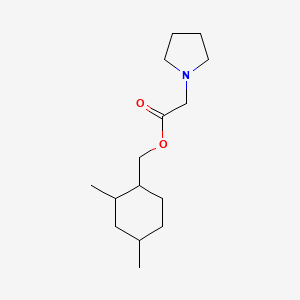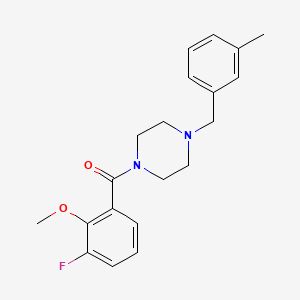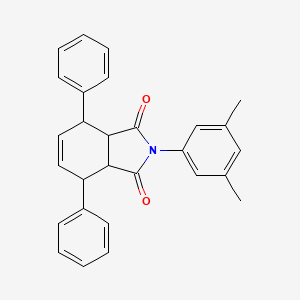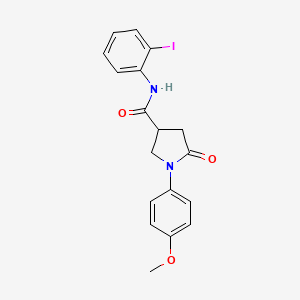![molecular formula C22H20N2O6 B4008534 methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)
methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
Descripción general
Descripción
The compound appears to be related to a class of organic compounds involving complex synthesis processes and possessing distinct molecular structures. These molecules often exhibit unique chemical reactions and properties due to their intricate designs, including various functional groups and structural motifs.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, methods for synthesizing related compounds often utilize palladium-catalyzed reactions, oxidative carbonylation, and ring closure techniques as crucial steps in their preparation (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods help in understanding the conformation, electronic structure, and intermolecular interactions of the compound (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. For instance, compounds with nitro groups and amino groups engage in various hydrogen bonding interactions, impacting their chemical behavior and reactivity (Portilla et al., 2007).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystalline forms, are key to understanding the behavior of organic compounds under different conditions. Polymorphism is a notable feature in some compounds, where the same molecule can exist in multiple crystalline forms with distinct physical properties (Gebreslasie et al., 2011).
Chemical Properties Analysis
The chemical properties are closely tied to the molecular structure, influencing the compound's stability, reactivity, and interaction with other molecules. The presence of specific functional groups can dictate the compound's role in chemical reactions, such as alkylation processes or its ability to act as a catalyst in transformations (Gui-hong, 2010).
Aplicaciones Científicas De Investigación
Efficient Reagent for N-phthaloylation
A study by Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and derivatives. This phthaloylation process is simple, racemization-free, and yields excellent results with various compounds, such as alpha-amino acids and dipeptides, showcasing its versatility in organic synthesis and potential applications in peptide and protein research (Casimir, Guichard, & Briand, 2002).
Novel PET Radiotracers for Alzheimer's Disease
Gao, Wang, and Zheng (2018) developed carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease. The synthesis involved creating reference standards and their desmethylated precursors, leading to high radiochemical yield and purity. This research highlights the compound's application in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Heterocyclic System Synthesis
Selič, Grdadolnik, and Stanovnik (1997) utilized methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing heterocyclic systems. Their work prepared N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's utility in creating complex organic molecules with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Supramolecular Dendrimers in Liquid-Crystalline Phase
Balagurusamy et al. (1997) reported the rational design and synthesis of spherical supramolecular dendrimers organized in a novel thermotropic cubic liquid-crystalline phase. This study demonstrates the material science application of such compounds in designing new materials with unique physical properties (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Propiedades
IUPAC Name |
methyl 3-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-29-22(28)14-4-2-5-15(10-14)23-19(25)13-7-8-17-18(11-13)21(27)24(20(17)26)12-16-6-3-9-30-16/h2,4-5,7-8,10-11,16H,3,6,9,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYCGGIRVRJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)
![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)


![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)
